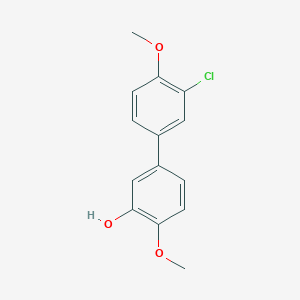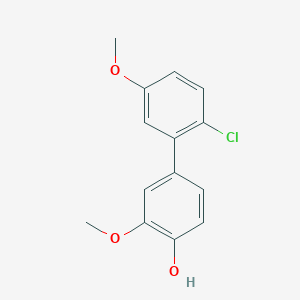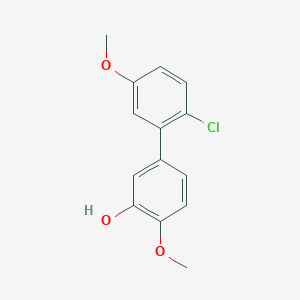
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a widely used phenol derivative in both scientific research and industrial applications. It is a white crystalline solid that is soluble in water and non-polar solvents. 5-DCPMP is a commonly used intermediate in organic synthesis and has a variety of applications in both organic and inorganic chemistry.
Mécanisme D'action
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% acts as an electrophile, meaning that it is attracted to and binds to electron-rich sites in molecules. When 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% binds to an electron-rich site, it can undergo a variety of reactions, such as substitution, addition, and elimination. 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% can also act as a catalyst in certain reactions, such as the Heck reaction and the Suzuki-Miyaura reaction.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is rapidly metabolized in the body and is rapidly excreted in the urine. It is not known to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in lab experiments is its low cost and availability. It is also relatively easy to handle and store. The main limitation of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is its low solubility in water, which can make it difficult to use in certain reactions.
Orientations Futures
Future research on 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% could focus on developing new synthesis methods and new applications for 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in scientific research. Additionally, research could focus on improving the solubility of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in water, as this would make it easier to use in lab experiments. Further research could also focus on exploring the potential biochemical and physiological effects of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, research could focus on developing new methods for the purification and characterization of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%.
Méthodes De Synthèse
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 2,4-dichlorophenol with 2-methoxy-benzaldehyde in the presence of sodium hydroxide and acetic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 30 minutes. The reaction yields a 95% yield of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%. The synthesized 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is then purified using recrystallization from a solvent mixture of ethanol and water.
Applications De Recherche Scientifique
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% has a wide range of applications in the scientific research field. It is used as a starting material in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds and in the synthesis of other aromatic compounds. 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is also used in the synthesis of polymers and in the synthesis of metal complexes.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJECGINNUZSHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685695 |
Source


|
| Record name | 2',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261990-43-5 |
Source


|
| Record name | 2',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)











